N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-8-3-2-4-10(7-8)12-15-16-13(18-12)14-11(17)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDNWGLGPJKCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylbenzoic acid hydrazide with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This can lead to the inhibition of key biological pathways, such as DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s ability to disrupt these processes makes it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several 1,3,4-thiadiazole derivatives reported in the literature. Key analogs include:
Key Observations:
Substituent Impact on Yield:
- Bulky substituents (e.g., benzylthio in 5h ) correlate with higher yields (up to 88%), likely due to improved reaction kinetics in nucleophilic substitution.
- Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e and 5j ) moderately reduce yields compared to alkylthio substituents.
Melting Points:
- Methylthio-substituted analogs (e.g., 5f) exhibit higher melting points (158–160°C) due to stronger intermolecular van der Waals interactions .
- The target compound’s 3-methylphenyl group is expected to confer a melting point between 135–160°C, comparable to 5j (138–140°C) .
Biological Relevance:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 3-methylphenyl group increases logP compared to methylthio (5f) or methoxy (5k) substituents, suggesting improved blood-brain barrier penetration .
- Metabolic Stability: The cyclopropane ring reduces oxidative metabolism, a feature shared with dalapon (a cyclopropanecarboxamide herbicide) .
Biological Activity
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C14H17N3OS
- Molecular Weight : 295.4 g/mol
- CAS Number : 696637-56-6
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features, particularly the thiadiazole ring which is known for its pharmacological efficacy. Research has demonstrated that compounds containing this ring exhibit a wide range of biological activities including:
- Antimicrobial Activity
- Antifungal Activity
- Inhibition of Monoamine Oxidase (MAO) Enzymes
MAO Inhibition
Recent studies have highlighted the potential of thiadiazole derivatives as inhibitors of monoamine oxidase (MAO), specifically MAO-A and MAO-B enzymes. These enzymes are critical in the metabolism of neurotransmitters and their inhibition can lead to increased levels of serotonin and norepinephrine in the brain, which is beneficial in treating depression and anxiety disorders.
In a study evaluating various thiadiazole compounds, it was found that this compound displayed significant inhibitory activity against MAO-A with an IC50 value comparable to established inhibitors like moclobemide and clorgyline. The detailed inhibition data is summarized in Table 1.
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| This compound | 0.060 ± 0.002 | High |
| Moclobemide | 4.664 ± 0.235 | Moderate |
| Clorgyline | 0.048 ± 0.002 | Very High |
This table highlights the potency of the compound as a selective MAO-A inhibitor.
Antimicrobial Activity
A study conducted on various derivatives of thiadiazoles demonstrated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.
| Bacteria Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate its potential as a candidate for developing new antibacterial agents.
Antifungal Activity
In another study focusing on antifungal properties, the compound was tested against several fungal strains including Candida albicans and Aspergillus niger. The results showed effective inhibition at low concentrations:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
This suggests that this compound could be valuable in treating fungal infections.
Q & A
Q. What are the optimized synthetic routes for N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiadiazole ring formation : Reacting thiosemicarbazide with carbon disulfide under basic conditions .
Substitution reactions : Introducing the 3-methylphenyl group via nucleophilic substitution or coupling reactions.
Cyclopropanecarboxamide conjugation : Coupling the thiadiazole intermediate with cyclopropanecarboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Key Variables :
- Temperature : Optimal yields reported at 60–80°C for cyclization steps .
- Catalysts : Palladium catalysts enhance coupling efficiency in aryl substitutions .
- Yield Optimization : Solvent choice (e.g., DMF for polar intermediates) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are critical .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use spectroscopic and analytical techniques :
- 1H/13C NMR : Confirm aromatic protons (δ 7.2–8.1 ppm for phenyl/thiadiazole) and cyclopropane protons (δ 1.2–1.8 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 330–340 [M+H]+) validate molecular weight .
- X-ray Crystallography : Resolve crystal packing and bond angles (if crystalline) .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodological Answer :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
- Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Modification Strategies :
- Thiadiazole Ring : Replace 3-methylphenyl with electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity .
- Cyclopropane Moiety : Introduce halogen substituents to improve metabolic stability .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- Case Study : Analogues with naphthalene-2-carboxamide showed 2x higher cytotoxicity than benzamide derivatives .
Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., CYP450-mediated oxidation) .
- Plasma Protein Binding : Use equilibrium dialysis to assess free drug availability .
- Formulation Adjustments : Encapsulation in liposomes or PEGylation to enhance solubility and half-life .
- Case Study : A related thiadiazole derivative showed poor oral bioavailability (<20%) due to first-pass metabolism, resolved via prodrug design .
Q. What experimental approaches assess chemical stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 24 hrs) and monitor degradation via HPLC .
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (e.g., >200°C for cyclopropane derivatives) .
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
